Product packaging for Methyl 2-deoxy-3,4-di-O-toluoyl-D-ribopyranoside(Cat. No.:CAS No. 78185-67-8)

Methyl 2-deoxy-3,4-di-O-toluoyl-D-ribopyranoside

Cat. No.: B601091
CAS No.: 78185-67-8
M. Wt: 384.4 g/mol
InChI Key: UKFSGKLSXCFJNM-XUVXKRRUSA-N
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Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and efficacy of pharmaceutical products. jpionline.orgcymitquimica.comoceanicpharmachem.com Impurities are extraneous chemical substances that are not the API itself and can arise from various stages, including synthesis, purification, and storage. jpionline.orgcymitquimica.comdaicelpharmastandards.com Their presence, even in minute quantities, can pose significant health risks to patients, potentially causing adverse reactions, toxicity, or even long-term complications such as mutagenic or carcinogenic effects. oceanicpharmachem.comcontractpharma.comtandfonline.com

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, to ensure that impurities are identified, quantified, and controlled within acceptable limits. europa.eueuropa.euich.org These guidelines provide a framework for the qualification of impurities, a process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org Adherence to these regulatory standards is essential for gaining market approval and ensuring patient safety. oceanicpharmachem.com

The process of impurity profiling involves sophisticated analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to detect, identify, and quantify impurities. oceanicpharmachem.comcontractpharma.com Early detection and control of impurities are not only crucial for regulatory compliance but also for preventing costly reformulations and delays in clinical trials. pharmaffiliates.com

Overview of Decitabine as a Pharmaceutical Agent

Decitabine, sold under brand names like Dacogen, is a chemotherapeutic agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). wikipedia.orgclevelandclinic.orgmedlineplus.gov MDS comprises a group of cancers characterized by the production of dysfunctional blood cells in the bone marrow. wikipedia.orgmedlineplus.gov

Decitabine is a pyrimidine (B1678525) nucleoside analogue of cytidine (B196190) and functions as a hypomethylating agent. wikipedia.orgdrugbank.com Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT) enzymes. patsnap.com In many cancers, abnormal hypermethylation of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth. wikipedia.orgpatsnap.com Decitabine is incorporated into DNA during replication and traps DNMT enzymes, leading to their degradation. drugbank.compatsnap.com This results in the hypomethylation of DNA, which can reactivate silenced tumor suppressor genes, thereby restoring normal cellular control mechanisms. drugbank.comnih.gov

At lower doses, Decitabine's primary effect is gene reactivation and cellular differentiation, while at higher doses, it exhibits cytotoxic effects. nih.gov The drug's action is dependent on cell division, making rapidly dividing cancer cells more susceptible to its effects. wikipedia.org

Definition and Structural Context of Decitabine Impurity 6: (3R,4S,6R)-6-methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate)

Decitabine Impurity 6 is a chemical compound that can be present in the final Decitabine drug substance. It is identified by the chemical name (3R,4S,6R)-6-methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate). axios-research.comchemicalbook.com As an impurity, it is a substance that is not the active pharmaceutical ingredient, Decitabine, and its presence must be monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com This specific impurity is used as a reference standard for analytical method development, validation, and quality control applications in the production of Decitabine. axios-research.com

The following table provides key identifiers for Decitabine Impurity 6:

IdentifierValue
Chemical Name (3R,4S,6R)-6-methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate)
CAS Number 78185-67-8 axios-research.com
Molecular Formula C₂₂H₂₄O₆ axios-research.com
Molecular Weight 384.43 g/mol axios-research.com

Properties

CAS No.

78185-67-8

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(2R,4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1

InChI Key

UKFSGKLSXCFJNM-XUVXKRRUSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

Origin of Product

United States

Origin and Elucidation of Decitabine Impurity 6 Formation

Classification of Pharmaceutical Impurities Relevant to Decitabine Synthesis

The impurities in a pharmaceutical substance like Decitabine can be categorized based on their origin as outlined by regulatory guidelines. They generally fall into three main categories: process-related impurities, starting material-related impurities, and degradation products. daicelpharmastandards.com

Table 2: General Classification of Decitabine Impurities

Impurity ClassDescriptionExamples Relevant to DecitabineSource(s)
Process-Related Impurities that arise during the manufacturing process.α-Decitabine, p-Chlorobenzoyl decitabine, Residual Solvents google.comeuropa.eu
Starting Material-Related Impurities present in or derived from the starting materials.5-Azacytosine (B16484), Decitabine Impurity 6 cymitquimica.comchemwhat.comdaicelpharmastandards.com
Degradation Products Impurities formed by the chemical degradation of the drug substance.Ring-open derivatives, Deformyl impurities, Guanylurea (B105422) derivatives nih.govvulcanchem.comhumanjournals.com

Process-Related Impurities

Process-related impurities are substances that are formed as by-products during the synthesis of the active pharmaceutical ingredient (API). daicelpharmastandards.com In the context of Decitabine synthesis, a significant process-related impurity is its α-anomer (alpha-Decitabine). google.comthermofisher.com The desired biological activity resides in the β-anomer, while the α-anomer is considered a major impurity. google.comeuropa.eu The manufacturing process is designed to selectively crystallize and isolate the β-anomer. europa.eu Other process-related impurities can include reagents, catalysts, and residual solvents that are not completely removed during purification. google.com

Starting Material-Related Impurities

Impurities can be introduced with the raw materials used in the synthesis. daicelpharmastandards.com The synthesis of Decitabine involves the coupling of a protected sugar moiety with a silylated 5-azacytosine base. nih.govgoogle.com Decitabine Impurity 6, identified as a protected sugar derivative, falls into this category. cymitquimica.comchemwhat.com Its structure, specifically the pyranose ring form, differs from the furanose form required for the final Decitabine nucleoside. This suggests that Impurity 6 could be an impurity present in the sugar starting material, which then carries through the synthesis process. The presence of such impurities in starting materials can impact the yield and purity of the final API.

Degradation Products (General Context in Drug Substance)

Degradation products result from the chemical breakdown of the drug substance over time due to factors like pH, temperature, and exposure to water. humanjournals.com Decitabine is known to be chemically unstable, particularly in aqueous solutions. nih.govnih.gov Its degradation pathways are complex and can lead to a variety of products. nih.gov The primary degradation mechanism involves the hydrolytic opening of the s-triazine ring, which can be followed by irreversible deformylation to yield guanylurea derivatives. nih.govvulcanchem.comhumanjournals.com These degradation products, which include formyl-1-beta-D-2'-deoxyribofuranosyl-3-guanylurea and 1-beta-D-2'-deoxyribofuranosyl-3-guanylurea, are distinct from starting material or process-related impurities like Impurity 6. vulcanchem.comnih.gov

Proposed Synthetic Pathways Leading to Decitabine Impurity 6

The formation of Decitabine Impurity 6 is intrinsically linked to the synthetic route used to produce Decitabine, particularly the preparation of the sugar precursor and the subsequent glycosylation step.

Precursor Chemistry and Stereoselective Synthesis of the Sugar Moiety

The synthesis of Decitabine relies on the stereoselective construction of a C-N glycosidic bond between a heterocyclic base (5-azacytosine) and a carbohydrate (2-deoxyribose). researchgate.net To achieve this, the sugar moiety is typically used in a protected form. Common protecting groups for the hydroxyl functions of the sugar include acetyl or p-toluoyl groups. google.comnih.gov The chemical name of Impurity 6, containing "bis(4-methylbenzoate)," indicates the use of toluoyl protecting groups.

The key sugar precursor is a derivative of 2-deoxy-D-erythro-pentofuranose. europa.eu However, Decitabine Impurity 6 is identified as a pyranoside. cymitquimica.com Carbohydrates can exist in equilibrium between different ring forms (furanose and pyranose), and the synthesis of the desired furanose precursor can sometimes generate the more thermodynamically stable pyranose form as a by-product. If not completely removed, this pyranose impurity (Impurity 6) would be carried into the subsequent glycosylation step as a starting material-related impurity.

Table 3: Key Precursors in a Common Decitabine Synthetic Route

PrecursorRole in Synthesis
Silylated 5-azacytosineThe nucleobase component, activated with silyl (B83357) groups (e.g., trimethylsilyl). google.com
Protected 2-deoxy-ribofuranoseThe sugar component, typically activated at the anomeric carbon (e.g., as a 1-chloro or 1-acetyl derivative) with hydroxyl groups protected. google.comgoogle.com

Mechanistic Understanding of By-Product Formation during Glycosylation Reactions

The crucial step in Decitabine synthesis is the glycosylation reaction, where the protected sugar and the silylated base are coupled, often using a Lewis acid catalyst like tin chloride or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate). nih.govgoogle.com A major challenge in this step is controlling the stereochemistry at the anomeric carbon (C1') to selectively form the desired β-anomer over the undesired α-anomer. google.comgoogle.com

The reaction conditions, including the catalyst, solvent, and temperature, heavily influence the α/β anomer ratio. google.com Researchers have found that the anomeric ratio can be dynamic, with the potential for epimerization at the C1' center during the reaction and work-up. google.comgoogle.com It is during this complex reaction that starting material impurities like Decitabine Impurity 6 can become problematic. Since Impurity 6 has a pyranose structure, it may fail to react under the conditions optimized for the furanose precursor. Consequently, it would remain as an unreacted impurity in the crude product mixture, necessitating its removal during the purification of the desired protected Decitabine intermediate.

Influence of Protecting Group Chemistry on Impurity Generation

The choice of protecting groups for the hydroxyl functions of the 2-deoxyribose sugar is a critical factor that influences the stereoselectivity of the glycosylation step and, consequently, the ratio of β-anomer (Decitabine) to α-anomer (Impurity 6). numberanalytics.com

Key research findings include:

Acyl Protecting Groups : Protecting groups like p-toluoyl or p-chlorobenzoyl are commonly used. For instance, the condensation of a silylated 5-azacytosine with 2-deoxy-3,5-di-O-p-toluoyl-ribofuranosyl chloride often results in a mixture of the protected α and β anomers. quickcompany.ingoogle.com One process noted that using di-p-toluate protected sugar resulted in a mixture where the α-anomer predominated. google.com

Alternative Protecting Groups : To circumvent issues with harsh deprotection conditions associated with some acyl groups (which can degrade the sensitive 5-azacytosine ring), alternative protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) have been explored. However, even with Fmoc protection, Vorbrüggen glycosylation with a tin chloride catalyst could yield an almost equal 1:0.9 mixture of the undesired α-anomer and the desired β-anomer of the protected Decitabine. acs.org

Influence on Reaction Mechanism : Protecting groups steer the reaction's stereochemical outcome by influencing the reaction mechanism. The absence of a participating group at the C2' position of the deoxyribose sugar means the reaction cannot proceed via a stable intermediate that would favor the formation of the β-anomer, leading to lower stereoselectivity compared to the synthesis of ribonucleosides. acs.org This often results in an anomeric mixture that requires careful control of reaction conditions and subsequent purification to isolate the desired β-isomer. google.comquickcompany.in

Impact of Manufacturing Parameters on Impurity 6 Levels

The level of the α-anomer impurity is highly sensitive to various manufacturing process parameters. Careful optimization of these parameters is essential to maximize the yield of the desired β-anomer and facilitate the removal of the α-anomer.

Solvent Selection and Purity

The solvent system used in both the coupling reaction and the subsequent purification steps plays a pivotal role in controlling the level of the α-anomer.

Reaction Solvents : Dichloromethane (DCM) and dichloroethane (DCE) are common solvents for the glycosylation reaction. google.com The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates, thereby influencing the anomeric ratio.

Purification Solvents : Purification is often achieved through crystallization. The solvent mixture for this step is critical for selectively precipitating the desired β-anomer while leaving the more soluble α-anomer in the solution. google.comgoogle.com A common method involves dissolving the crude anomeric mixture in a solvent like dimethylacetamide (DMA) or dimethylsulfoxide (DMSO) and then adding an anti-solvent such as ethanol (B145695) or methanol (B129727) to induce crystallization. google.comgoogle.com One patented process describes achieving a β-to-α anomer ratio of at least 99.9:0.1 from a crude mixture that had a ratio as low as 90:10, by crystallizing from a DMA/ethanol system. google.com

Reaction Temperature and Duration

Temperature and time are critical variables that directly impact the ratio of α to β anomers formed during the glycosylation reaction.

Temperature Dependence : Lower reaction temperatures generally favor the formation of the desired β-anomer. One study demonstrated that when coupling a protected sugar with silylated 5-azacytosine using TMSOTf as a catalyst, the ratio of α-anomer to β-anomer changed with temperature. google.com

Quenching Time : The duration between the completion of the coupling reaction and the quenching of the catalyst is also critical. Allowing the reaction mixture to warm up before quenching can lead to anomerization, increasing the proportion of the α-anomer. google.com It is recommended to quench the reaction within 30 minutes while maintaining a low temperature (e.g., around 0°C) to preserve the favorable β-anomer ratio. google.com

Table 1: Effect of Reaction Temperature on Anomeric Ratio (α:β) of Protected Decitabine google.com
Reaction Temperatureα-Anomer to β-Anomer Ratio
-40 °C1 : 2.6
-15 °C1 : 1.9
2 °C1 : 1.7
20 °C1 : 1.3

Catalyst and Reagent Purity

The choice and purity of the catalyst and reagents are fundamental to controlling the stereoselectivity of the synthesis.

Catalyst Choice : The glycosylation reaction is typically accelerated by a Lewis acid catalyst. While tin tetrachloride (SnCl4) has been used, it can lead to tin contamination in the final product. google.com Non-metallic Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Brønsted acids like triflic acid (TfOH) are often preferred to avoid metallic residues and can shorten reaction times. google.comgoogle.com

Reagent Purity : The purity of the silylated 5-azacytosine base and the protected sugar is crucial. Impurities in these starting materials can lead to side reactions and may interfere with the deprotection step. google.com For example, unidentified silicon-based residues from the silylation agent or catalyst can have a retarding effect on the subsequent deprotection step if not properly removed during the work-up. google.com

Work-up and Purification Procedure Efficiency

The final stages of the manufacturing process are designed to remove the α-anomer and other impurities to achieve the high purity required for the active pharmaceutical ingredient (API).

Aqueous Work-up : After the coupling reaction is quenched, an aqueous wash (e.g., with sodium bicarbonate solution) is typically performed. This step is crucial for removing catalyst residues and other water-soluble impurities. google.com

Crystallization : Fractional crystallization is the most effective method for separating the α and β anomers. The efficiency of this step depends heavily on the chosen solvent system and temperature profile. google.comgoogle.com Processes have been developed where crude Decitabine is dissolved in a solvent like DMSO or DMA at an elevated temperature (e.g., 55-65°C), filtered to remove insoluble matter, and then cooled after the addition of an anti-solvent like methanol or ethanol to crystallize the pure β-anomer. google.comgoogle.com The efficiency of this purification is significant; for example, a protected anomeric mixture of 1:3 (α:β) can yield a crude Decitabine mixture of 1:105 after deprotection and purification. google.com

Table 2: Impact of Purification on Anomeric Ratio (α:β) of Decitabine google.com
Protected Anomeric Ratio (α:β)Deprotected Crude Anomeric Ratio (α:β)
1 : 1.31 : 44
1 : 1.81 : 59
1 : 31 : 105

Advanced Analytical Strategies for the Detection and Quantification of Decitabine Impurity 6

Spectroscopic and Spectrometric Characterization Methods

The structural elucidation and confirmation of Decitabine impurity 6 rely on a combination of sophisticated analytical methods. While this impurity is available as a characterized reference standard from several pharmaceutical chemical suppliers, detailed public-domain data on its spectral characteristics is limited. axios-research.comsynzeal.comchemwhat.com The following sections describe the principles of the key techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular skeleton.

¹H NMR: This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For Decitabine impurity 6, ¹H NMR would reveal signals corresponding to the protons on the tetrahydro-2H-pyran ring, the methoxy (B1213986) group, and the two 4-methylbenzoate moieties. The chemical shifts, integration values, and coupling patterns would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR: This method detects the carbon atoms in the molecule, providing insights into the carbon framework. The spectrum for Decitabine impurity 6 would show distinct peaks for each unique carbon atom, including those in the pyran ring, the methoxy group, the carbonyl groups of the benzoates, and the aromatic and methyl carbons of the toluoyl groups.

Hypothetical ¹H and ¹³C NMR Data Table for Decitabine Impurity 6 (Note: As detailed research findings are not publicly available, this table is illustrative of the expected data format.)

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - -
2 - -

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities within the tetrahydro-2H-pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the structure of the impurity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the protons on the pyran ring to the carbonyl carbons of the benzoate (B1203000) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the stereochemistry of the molecule, helping to confirm the (3R,4S,6R) configuration of the pyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like Decitabine and its impurities without causing significant fragmentation. In the analysis of Decitabine impurity 6, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 385.4, confirming its molecular weight of 384.43 g/mol . Adducts with other ions, such as sodium [M+Na]⁺, might also be observed.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and then fragmenting it to produce a series of product ions (daughter ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For Decitabine impurity 6, the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation. The fragmentation pattern would likely involve the cleavage of the ester bonds, leading to the loss of the 4-methylbenzoate groups.

Hypothetical MS/MS Fragmentation Data for Decitabine Impurity 6 (Note: As detailed research findings are not publicly available, this table is illustrative of the expected data format.)

Precursor Ion (m/z) Product Ions (m/z) Postulated Neutral Loss
385.4 - -

The comprehensive data obtained from these advanced analytical techniques is essential for the unequivocal structural confirmation and characterization of Decitabine impurity 6, ensuring the quality and safety of the final drug product.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of pharmaceutical impurities. Unlike nominal mass instruments, HRMS provides the exact mass of an analyte with high accuracy, typically within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound, significantly narrowing down the possibilities for its chemical structure.

For Decitabine impurity 6, with a reported molecular formula of C₂₂H₂₄O₆, the theoretical exact mass can be calculated. synzeal.comlevel.com.tw An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts. The high resolving power of these instruments allows for the separation of ions with very similar nominal masses, which is crucial in complex sample matrices where multiple impurities may be present.

Table 1: Theoretical vs. Measured Exact Mass of Decitabine Impurity 6

ParameterValue
Molecular Formula C₂₂H₂₄O₆
Theoretical Monoisotopic Mass 384.1573 Da
Adduct Ion (e.g., [M+H]⁺) 385.1645 Da
Typical HRMS Instrument Orbitrap or Q-TOF
Expected Mass Accuracy < 5 ppm
Hypothetical Measured [M+H]⁺ 385.1642 Da
Calculated Mass Error -0.78 ppm

This table presents a hypothetical HRMS measurement for Decitabine impurity 6, demonstrating the high accuracy required for elemental composition confirmation.

The fragmentation pattern of Decitabine impurity 6, obtained through tandem mass spectrometry (MS/MS) experiments on an HRMS platform, would provide further structural insights. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated, which can be used to elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups.

While a specific, publicly available IR spectrum for Decitabine impurity 6 is not found in the literature, its proposed structure, (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate), suggests the presence of several key functional groups that would be identifiable. chemwhat.com A Certificate of Analysis for a reference standard of this impurity would typically include an IR spectrum. apexchemicals.co.th

Table 2: Expected IR Absorption Bands for Decitabine Impurity 6

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Ester) 1725 - 1705Strong, sharp absorption due to the carbonyl stretch.
C-O (Ester) 1300 - 1000Stretching vibrations of the ester C-O bonds.
C-H (Aromatic) 3100 - 3000Stretching vibrations of the C-H bonds on the benzoate rings.
C=C (Aromatic) 1600 - 1450Skeletal vibrations of the aromatic rings.
C-H (Aliphatic) 3000 - 2850Stretching vibrations of the C-H bonds in the pyran ring and methyl groups.
C-O-C (Ether) 1150 - 1085Asymmetric stretching of the ether linkage.

This table outlines the characteristic IR absorption frequencies anticipated for the functional groups present in the proposed structure of Decitabine impurity 6.

By analyzing the IR spectrum of a sample and comparing it to the reference standard of Decitabine impurity 6, its presence can be confirmed. This technique is particularly useful for distinguishing between isomers that may have identical mass spectra but different functional group arrangements.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern impurity profiling. They offer the ability to separate complex mixtures and identify the individual components with high sensitivity and specificity.

LC-MS and GC-MS for Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like Decitabine and its impurities. synzeal.com In a typical LC-MS method for impurity profiling, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the API from its impurities. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

Forced degradation studies of Decitabine have utilized LC-MS/MS to identify and characterize degradation products formed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic). researchgate.netsphinxsai.comijpsr.info Although not specifically naming impurity 6, these studies demonstrate the power of the technique to identify unknown impurities. A stability-indicating LC-MS method would be developed where Decitabine is well-resolved from all potential impurities, including impurity 6. The mass spectrometer would be operated in full scan mode to detect all eluting compounds and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known impurities. innovareacademics.in

Gas chromatography-mass spectrometry (GC-MS) is generally not the preferred method for analyzing Decitabine and its impurities due to their low volatility and thermal instability. Derivatization would be required to make these compounds suitable for GC analysis, which adds complexity and potential for analytical error.

Combination with Other Detectors (e.g., UV-PDA, ELSD)

While MS provides structural information, other detectors are often used in conjunction with LC for quantitative purposes and to detect impurities that may not ionize well in the MS.

A Photodiode Array (PDA) or UV detector is the most common detector used in HPLC for routine quality control. rjptonline.org A PDA detector can acquire the entire UV-visible spectrum of an eluting peak, which can aid in peak identification and purity assessment. For Decitabine impurity 6, the presence of two benzoate rings suggests strong UV absorbance, making it amenable to detection by UV. A stability-indicating HPLC-UV method would demonstrate baseline separation of Decitabine from all known and unknown impurities.

An Evaporative Light Scattering Detector (ELSD) is a universal detector that can detect any non-volatile analyte. The response is dependent on the mass of the analyte, making it useful for quantifying impurities that lack a UV chromophore or have a significantly different UV response compared to the API. While Decitabine impurity 6 is expected to be UV-active, an ELSD could be employed as a complementary detector to ensure all non-volatile impurities are detected.

Analytical Method Validation for Decitabine Impurity 6 Quantification

Once an analytical method for the quantification of Decitabine impurity 6 is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net

Stability Profile and Degradation Kinetics of Decitabine Impurity 6

Intrinsic Stability of Decitabine Impurity 6

Decitabine Impurity 6, also referred to as the deformyl impurity of Decitabine, is primarily formed through the hydrolytic degradation of the parent drug. smolecule.comhumanjournals.com In aqueous solutions, Decitabine exists in a state of equilibrium with a ring-opened formylated intermediate. This intermediate is highly susceptible to deformylation, especially at a neutral to slightly acidic pH (6.2–6.6), which leads to the irreversible formation of Decitabine Impurity 6 and formic acid. smolecule.comhumanjournals.com

While Decitabine itself is notoriously unstable in aqueous solutions, with a half-life that can be as short as 15-25 minutes under certain conditions, its deformyl impurity is comparatively more stable in water. smolecule.com The intrinsic stability of Decitabine Impurity 6 is attributed to its guanylurea (B105422) structure, which is less prone to the rapid hydrolytic cleavage that characterizes the triazine ring of Decitabine. smolecule.comvulcanchem.com However, the impurity is not entirely inert and can undergo further degradation under specific stress conditions, primarily through the hydrolysis of its urea (B33335) functional group. smolecule.com In lyophilized formulations, where water activity is significantly reduced, the formation of this impurity is substantially lower, with levels remaining below 0.05% after 12 months of storage at 2–8°C. vulcanchem.com

Forced Degradation Studies (Stress Testing) on Decitabine Impurity 6

Forced degradation studies are essential to identify the potential degradation products and pathways for an impurity. These studies expose the substance to stress conditions that are more severe than accelerated stability testing.

The formation of Decitabine Impurity 6 from Decitabine is highly dependent on pH. The degradation of Decitabine is accelerated at both acidic (pH < 3) and alkaline (pH > 9) extremes. vulcanchem.com Optimal formation of the deformyl impurity occurs in the neutral pH range of 6.2 to 6.6, where impurity levels can reach 2.5–3.8% within 24 hours in formulation studies. smolecule.com

Once formed, the stability of Decitabine Impurity 6 is also influenced by pH. The urea moiety within the impurity's structure can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide. smolecule.com

Table 1: Effect of pH on the Formation of Decitabine Impurity 6 from Decitabine

pH ConditionObservationReference
< 5Stabilizes Decitabine, reducing impurity formation. smolecule.com
6.2 - 6.6Optimizes the formation of the deformyl impurity. smolecule.com
> 8Promotes rapid degradation of Decitabine and formation of the impurity. smolecule.com

Oxidative pathways contribute to the degradation of Decitabine, although they are considered less prevalent than hydrolytic degradation. smolecule.com These pathways typically involve reactive oxygen species attacking the formyl group of the ring-opened intermediate. smolecule.com Forced degradation studies on Decitabine using hydrogen peroxide have shown significant degradation of the parent drug, with one study reporting a 31.24% degradation. researchgate.net While this indicates that oxidative conditions can lead to the formation of impurities, the specific impact on the generation and subsequent stability of Decitabine Impurity 6 is not as well-defined as hydrolytic degradation. Some studies suggest that other impurities, such as an oxidation impurity chemically identified as (4-amino- l-(tetrahydro-4-hydroxy-5- (Hydroxymethyl)furan-2-yl)- 1 ,3,5-triazin-2(l H)-one), are more prominently formed under peroxide stress. google.com

Forced degradation studies involving photolytic stress have been conducted on Decitabine. These studies indicate that Decitabine is sensitive to light. sphinxsai.com However, the degradation under photolytic conditions is reported to be minimal, with one study showing only a 0.3% degradation of Decitabine. researchgate.net Specific data focusing solely on the photolytic degradation kinetics of isolated Decitabine Impurity 6 is not extensively available in the public domain.

Elevated temperatures significantly accelerate the degradation of Decitabine and the formation of its impurities. smolecule.com The decomposition of Decitabine is temperature-sensitive, with a reported activation energy of 85.6 kJ/mol. vulcanchem.com At 50°C, the half-life of Decitabine can decrease to less than 10 minutes, with the deformyl impurity constituting over 40% of the degradation products. smolecule.com

The thermal stability of Decitabine Impurity 6 itself has been investigated using Thermal Gravimetric Analysis (TGA), which shows a decomposition onset at 178°C. vulcanchem.com

Table 2: Effect of Temperature on the Formation of Decitabine Impurity 6 from Decitabine

TemperatureObservationReference
25°CIn aqueous buffers (pH 4.5–6.5), ≤0.1% impurity formation over 24 hours. vulcanchem.com
>40°CPromotes deformylation. vulcanchem.com
50°CHalf-life of Decitabine decreases to <10 minutes, with the deformyl impurity being a major degradation product (>40%). smolecule.com

Interaction of Decitabine Impurity 6 with Other Components in the Drug Substance Matrix

The interaction of Decitabine Impurity 6 with other components in a drug formulation is a critical consideration for product stability. The presence of water is a primary driver for the formation of this impurity. smolecule.com Consequently, excipients that can reduce water activity play a significant role in stabilizing Decitabine and minimizing the generation of Impurity 6. For instance, the use of mannitol (B672) (at 2% w/v) has been shown to stabilize Decitabine by slowing hydrolytic degradation. vulcanchem.com

The functional groups of Decitabine Impurity 6, specifically the amino and urea moieties, have the potential to undergo condensation reactions with other nucleophilic components that may be present in the drug substance matrix. smolecule.com Furthermore, reactive impurities that can sometimes be present in common pharmaceutical excipients, such as aldehydes, could potentially interact with the amine groups of the impurity. nih.gov However, specific studies detailing these direct interactions for Decitabine Impurity 6 are not widely published. The focus of formulation development has primarily been on preventing its formation by controlling factors like moisture content, pH, and temperature. humanjournals.com

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no information regarding the "" or "Predictive Modeling for Impurity 6 Stability."

The compound referred to as "Decitabine Impurity 6" is identified by chemical suppliers as alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate), with the CAS Registry Number 78185-66-7. However, beyond its name, chemical structure, and commercial availability, there are no published research findings, stability data, or degradation kinetic studies for this specific molecule.

Therefore, it is not possible to generate an article with the requested detailed sections on stability profiles and predictive modeling for this particular impurity. The scientific data required to populate the outlined sections are not available in the public domain.

Control Strategies and Risk Mitigation for Decitabine Impurity 6

In-Process Controls during Decitabine Synthesis to Limit Impurity 6

The formation of impurities is often intrinsically linked to the manufacturing process itself. daicelpharmastandards.com Implementing precise in-process controls during the synthesis of Decitabine is the first line of defense in minimizing the levels of impurity 6. Since Decitabine is susceptible to degradation, particularly through hydrolysis and isomerization, several process parameters must be tightly controlled. vulcanchem.comgoogle.com

Key in-process controls can include:

pH and Buffer Systems: The pH of the reaction mixture is a critical parameter. For instance, adjusting the pH to a neutral range of 6.2–6.6 can minimize isomerization, a common degradation pathway for nucleoside analogs. vulcanchem.comsmolecule.com

Temperature Control: Decitabine is known to be thermally labile. google.com Elevated temperatures can accelerate the rate of decomposition and impurity formation. smolecule.com Therefore, maintaining low temperatures, such as 2°C - 8°C, during certain manufacturing steps can significantly reduce degradation. google.com

Solvent Composition: The choice of solvent is crucial, as aqueous solutions can promote the hydrolysis of Decitabine. smolecule.com Utilizing non-aqueous or optimized solvent systems can limit the formation of hydrolytic degradation products. vulcanchem.com

Reaction Time: Limiting the duration of specific reaction steps or the hold time of the bulk solution before lyophilization can prevent the accumulation of impurities. google.com Studies have shown significant degradation of Decitabine in aqueous solutions within just a few hours. google.com

Specification Setting for Decitabine Impurity 6 in Drug Substance

Establishing appropriate specifications for impurities in the final drug substance is a fundamental regulatory requirement. fda.gov These specifications are based on a thorough understanding of the impurity profile of Decitabine, which is established through extensive batch testing and forced degradation studies. daicelpharmastandards.comcanada.ca

For "Decitabine impurity 6," the specification limits would be defined based on several factors, including:

Regulatory Thresholds: Guidelines from bodies like the International Council for Harmonisation (ICH) provide thresholds for reporting, identification, and qualification of impurities. fda.govgmpinsiders.com For example, the European Pharmacopoeia may set a general threshold of 0.15% for unidentified impurities in certain drug products. vulcanchem.com

Batch Data Analysis: Analysis of impurity levels across multiple development and commercial batches helps establish a "reference profile" of impurities. canada.ca

Qualification Status: The level of any impurity is considered qualified if it has been adequately evaluated in safety and clinical studies. fda.gov If "Decitabine impurity 6" levels in the proposed commercial product are above the qualification threshold, further safety studies may be required. fda.gov

Table 1: Example of Impurity Specification Limits for Decitabine

Impurity NameIdentification ThresholdQualification ThresholdSpecification Limit
Specified Identified Impurity> 0.10%> 0.15%≤ 0.15%
Specified Unidentified Impurity> 0.10%> 0.15%≤ 0.15%
Unspecified Impurity> 0.10%-≤ 0.10%
Total Impurities--≤ 1.0%

This table is illustrative and based on general ICH principles; actual limits for "Decitabine impurity 6" would be specific to the product's marketing authorization.

Implementation of Quality by Design (QbD) for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that emphasizes product and process understanding. nih.gov Implementing QbD principles is highly effective for controlling impurities like "Decitabine impurity 6." researchgate.netsemanticscholar.org

A Critical Quality Attribute (CQA) is a property or characteristic that should be within a specific limit to ensure the desired product quality. hamiltoncompany.com For Decitabine, the level of "impurity 6" is a CQA, as it can potentially impact the drug's safety and efficacy. evidentic.com Other CQAs related to impurity control include the presence of other process-related impurities and degradation products. hamiltoncompany.comevidentic.com

A design space is the multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. biopharminternational.comqbdworks.com For "Decitabine impurity 6," a design space would be developed by identifying the Critical Process Parameters (CPPs) that affect its formation. researchgate.net

Through designed experiments (DoE), the relationship between CPPs (like temperature, pH, and reaction time) and the CQA (level of impurity 6) can be mathematically modeled. nih.govnih.gov This model defines the operational ranges for the CPPs within which the level of "impurity 6" will consistently meet its specification. biopharminternational.com Operating within this approved design space provides manufacturing flexibility without necessitating further regulatory review. biopharminternational.comqbdworks.com

Use of Certified Reference Standards for Decitabine Impurity 6

Certified Reference Standards (CRS) are highly characterized materials used as a benchmark for quality control testing. avantorsciences.com For "Decitabine impurity 6," a specific CRS is indispensable for the accurate identification and quantification of the impurity in the drug substance. biosynth.comsynzeal.com

The use of a CRS for "impurity 6" would be critical in:

Analytical Method Validation: Establishing the specificity, linearity, accuracy, and precision of the analytical method used to detect and measure the impurity. rjptonline.orggmpinsiders.com High-performance liquid chromatography (HPLC) is a common technique for this purpose. varpe.comrjptonline.orgsphinxsai.com

Routine Quality Control: Serving as a comparator in routine batch release testing to ensure that the level of "impurity 6" is within the approved specification. synzeal.com

Stability Studies: Monitoring the potential increase of "impurity 6" over time under various storage conditions. daicelpharmastandards.com

Reference standards for Decitabine-related compounds are available from various pharmacopeias and commercial suppliers. avantorsciences.comsigmaaldrich.comsynthinkchemicals.comsigmaaldrich.com These standards are produced and certified under stringent quality systems to ensure their suitability for use in official tests and assays. avantorsciences.comsigmaaldrich.com

Regulatory Compliance and Pharmacopoeial Considerations for Decitabine Impurity 6

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a series of widely adopted guidelines that provide a scientific basis for the control of impurities in pharmaceutical products. europeanpharmaceuticalreview.com These guidelines are foundational for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu

ICH Q3A (Impurities in New Drug Substances) Applicability

ICH Q3A provides guidance for the control of impurities in new drug substances, which are the active pharmaceutical ingredients (APIs). europa.eu This guideline is directly applicable to Decitabine impurity 6 if it arises during the synthesis, purification, or storage of the Decitabine API itself. ich.org The core of ICH Q3A is a threshold-based approach for reporting, identifying, and qualifying impurities. ich.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which the biological safety of an impurity must be established.

These thresholds are determined by the maximum daily dose of the drug substance. ich.org A rationale for the proposed acceptance criteria for any impurity must be provided, considering the impurity profiles observed in batches used for safety and clinical studies. ich.org

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

This table presents the thresholds for impurities in new drug substances as defined by ICH Q3A(R2).

ICH Q3B (Impurities in New Drug Products) Relevance

ICH Q3B focuses on impurities in the finished new drug product. europa.eu This guideline is relevant to Decitabine impurity 6 if it is a degradation product that forms during the manufacturing of the final dosage form or during its storage. europa.eu It also covers reaction products between the drug substance and excipients or the container closure system. ich.org Similar to ICH Q3A, this guideline uses a threshold-based system for the identification and qualification of degradation products. europa.euich.org Process impurities from the drug substance are generally not required to be monitored in the drug product unless they are also significant degradation products. ich.orguspnf.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%0.5%
> 1 g0.05%0.1%0.25%

This table outlines the general thresholds for degradation products in new drug products according to ICH Q3B(R2). Specific thresholds can vary based on daily dose.

ICH Q3C (Residual Solvents) and Q3D (Elemental Impurities) Considerations (General Impurity Framework)

ICH Q3C (Residual Solvents): This guideline controls residual organic volatile chemicals used in the manufacturing of drug substances or excipients. ich.org Solvents are classified based on their toxicity:

Class 1: Solvents to be avoided due to unacceptable toxicity or environmental harm (e.g., Benzene, Carbon tetrachloride). ich.orgfda.gov

Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Methanol). uspnf.com

Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg per day or less is considered acceptable without justification (e.g., Acetone, Ethanol). fda.gov

ICH Q3D (Elemental Impurities): This guideline establishes a risk-based approach to control elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. ich.orgeuropa.eu Elements are classified based on their toxicity and likelihood of occurrence:

Class 1: Highly toxic elements that require evaluation in all potential sources (e.g., As, Cd, Hg, Pb). sigmaaldrich.com

Class 2: Generally considered route-dependent toxicants (e.g., Co, Ni, V). sigmaaldrich.com

Class 3: Elements with relatively low oral toxicity but may require consideration for other routes (e.g., Cr, Cu, Li). ich.org

ICH M7 (Genotoxic Impurities) Framework for Risk Assessment (Focus on methodology, not specific findings for Impurity 6)

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu If Decitabine impurity 6 possesses structural alerts for mutagenicity, it would fall under the purview of this guideline. The M7 guideline outlines a systematic approach for risk assessment.

The initial step involves a computational toxicology assessment using (quantitative) structure-activity relationship [(Q)SAR] methodologies to predict the outcome of a bacterial mutagenicity (Ames) test. ich.org This prediction helps classify the impurity and determine the necessary control actions. asianjpr.com

The impurities are categorized into one of five classes:

ClassDescriptionRecommended Control Action
Class 1 Known mutagenic carcinogens.Control at or below compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contain a structural alert for mutagenicity, but data is insufficient to classify.Control at or below the TTC, or conduct a bacterial mutagenicity assay.
Class 4 Share a structural alert with the API or related compounds that have tested negative for mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/Q3B).
Class 5 No structural alerts, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/Q3B).

This table summarizes the impurity classification and control methodology outlined in the ICH M7 guideline.

For Class 2 and 3 impurities, a key concept is the Threshold of Toxicological Concern (TTC) , which is a default acceptable intake of 1.5 µ g/day for a single mutagenic impurity, a level associated with a negligible lifetime cancer risk. raps.orgfda.gov If an impurity is determined to be non-mutagenic through a bacterial assay, it is classified as Class 5 and controlled according to ICH Q3A/Q3B guidelines. europa.eu

Global Regulatory Authority Requirements (e.g., FDA, EMA)

Global regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have formally adopted the ICH guidelines on impurities. europa.eu Therefore, the requirements for controlling Decitabine impurity 6 are harmonized across these major regions.

FDA: The FDA requires that applications for new drugs contain data demonstrating that impurities in the drug substance and drug product are appropriately controlled within the limits established by the ICH guidelines. fda.gov The agency reviews the manufacturer's impurity profiles, analytical procedures, and the rationale for setting acceptance criteria. asianjpr.com

EMA: The EMA's scientific guidelines on impurities are based on the ICH framework. europa.eu Marketing authorisation applications must include a thorough evaluation of potential and actual impurities, and a control strategy must be justified based on these harmonized principles. nih.gov

Manufacturers must provide comprehensive data packages in their regulatory submissions to demonstrate that impurities like Decitabine impurity 6 are consistently controlled to levels that are demonstrated to be safe. daicelpharmastandards.com

Pharmacopoeial Monographs and General Chapters on Impurities (e.g., USP, EP, JP)

Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) establish legally enforceable quality standards for medicines. edqm.eupmda.go.jp These standards are published in the form of individual drug monographs and general chapters.

Monographs: A specific monograph for Decitabine would detail the tests, procedures, and acceptance criteria for the drug substance and its dosage forms. This includes a section on impurities, which would list specified identified impurities, and potentially unidentified impurities, along with their acceptance limits. synthinkchemicals.com Reference standards for specified impurities are often made available by the pharmacopoeias to ensure accurate testing. sigmaaldrich.com

General Chapters: Pharmacopoeias also contain general chapters that provide the overarching framework for impurity control. For example, USP General Chapter <1086> Impurities in Drug Substances and Drug Products outlines the application of ICH impurity guidelines. uspnf.com Similarly, the EP's General Monograph 2034 ("Substances for pharmaceutical use") and General Text 5.10 provide requirements and guidance for impurity control. edqm.eu

The presence of Decitabine impurity 6 in a pharmacopoeial monograph would classify it as a "specified impurity," requiring routine testing against a defined acceptance criterion to ensure the quality of the product.

Regulatory Documentation for Impurity 6 (e.g., Drug Master Files, ANDA Filings)

The inclusion of comprehensive data on impurities is a critical component of regulatory submissions for drug substances and drug products. For Decitabine, and specifically for "Decitabine impurity 6," this information is meticulously documented in Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs). This documentation serves to demonstrate control over the manufacturing process and ensure the final product's quality, safety, and efficacy. The control of impurities is guided by the principles outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.

The regulatory documentation for Decitabine impurity 6 typically encompasses a detailed account of its identification, characterization, and the analytical methods used for its quantification. Manufacturers of Decitabine are required to establish a robust impurity profile through extensive testing of multiple batches produced under various conditions, including stress testing and long-term stability studies. This profiling is essential for identifying potential impurities like Impurity 6 that may arise during synthesis or degradation.

In the context of a DMF, the manufacturer of the active pharmaceutical ingredient (API), Decitabine, will provide detailed information on the process chemistry and controls that are in place to limit the formation of impurities, including Decitabine impurity 6. This section of the DMF will also contain information on the analytical procedures used to detect and quantify this impurity, along with validation data for these methods.

For an ANDA filing, the applicant is responsible for providing a comprehensive summary of the impurities present in the drug product. This includes data on the levels of Decitabine impurity 6 observed in the batches used for bioequivalence studies and in stability batches. The ANDA must demonstrate that the impurity levels are consistently below the qualified safety threshold. Reference standards for Decitabine impurity 6 are crucial for these analytical activities, enabling accurate identification and quantification. These standards are used in method development, validation, and routine quality control testing of both the drug substance and the finished product.

The following interactive data table provides an illustrative example of the type of information that would be presented in a regulatory filing for the control of Decitabine impurity 6.

Table 1: Regulatory Control and Analytical Data for Decitabine Impurity 6

ParameterDetails
Impurity Name Decitabine impurity 6
Chemical Name (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate)
CAS Number 78185-67-8
Source Process-related impurity
ICH Thresholds
   Reporting Threshold≥ 0.05%
   Identification Threshold≥ 0.10%
   Qualification Threshold≥ 0.15%
Specification Limit Not More Than 0.15%
Analytical Method High-Performance Liquid Chromatography (HPLC)
   ColumnC18, 250 mm x 4.6 mm, 5 µm
   Mobile PhaseGradient elution with a mixture of aqueous buffer and acetonitrile
   DetectionUV at 240 nm
   Limit of Detection (LOD)0.01%
   Limit of Quantification (LOQ)0.03%
Method Validation The analytical method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Stability Data Levels of Decitabine impurity 6 are monitored under long-term and accelerated stability conditions. No significant increase in the impurity has been observed over the proposed shelf-life of the drug substance and drug product.

This table summarizes the critical information that regulatory agencies review to ensure that Decitabine impurity 6 is adequately controlled. The specification limit is established based on the levels of the impurity present in batches of the drug substance that were used in non-clinical and clinical studies, ensuring that the level in the commercial product does not exceed the level that has been demonstrated to be safe. The validated analytical method provides assurance that the impurity can be reliably detected and quantified at levels at and around the specification limit.

Future Research Directions and Technological Advancements in Decitabine Impurity Analysis

Development of Automated and High-Throughput Impurity Profiling Platforms

The demand for faster and more efficient quality control has spurred the development of automated and high-throughput (HTS) impurity profiling platforms. Traditional chromatographic methods, while reliable, can be a bottleneck in the manufacturing process. chromatographyonline.com Future advancements are centered on integrating robotics, advanced separation techniques, and powerful detectors to accelerate the analysis of Decitabine and its impurities.

Ultra-High-Performance Liquid Chromatography (UHPLC) systems represent a significant leap forward, offering faster analysis times and improved resolution compared to conventional HPLC. thermofisher.com When coupled with high-resolution mass spectrometry (MS), these platforms can rapidly identify and quantify trace-level impurities like Decitabine impurity 6 in a single run. thermofisher.comsterlingpharmasolutions.com The evolution of autosamplers with high capacity and minimal carryover, alongside detectors with wide linear ranges, completes the HTS ecosystem, allowing for the analysis of a tremendous number of samples with minimal human intervention. thermofisher.com The goal is to move towards near-real-time feedback during synthesis, enabling better process control and reducing development timelines. thermofisher.com Fully automated and intelligent analytical workflows are the next frontier, promising to revolutionize quality control processes in the pharmaceutical industry. amazonaws.com

Application of Chemometrics and Data Science in Impurity Fingerprinting

Chemometrics and data science are transforming the interpretation of complex analytical data. Instead of evaluating impurities in isolation, these disciplines allow for the creation of a holistic "impurity fingerprint." This fingerprint is a unique signature of a specific manufacturing process or even a single batch, derived from the entire impurity profile. nih.govacs.org

By applying multivariate data analysis techniques to chromatographic data (e.g., from HPLC), it is possible to discern subtle patterns and variations. nih.govmdpi.com Algorithms such as K-nearest neighbors (KNN) and soft independent modeling of class analogy (SIMCA) can classify drug substances based on their trace impurity patterns, distinguishing between different manufacturers or detecting deviations in a single manufacturer's process. nih.govacs.org More advanced methods, including artificial neural networks (ANNs), have shown superior performance in correctly classifying products based on these fingerprints. nih.gov

This approach considers the inherent variability in analytical signals, accounting for noise that can distort peak heights and retention times. acs.org For Decitabine, impurity fingerprinting would mean that the presence and relative abundance of Impurity 6, along with other minor byproducts, are analyzed collectively. This provides a more robust and information-rich assessment of product quality and consistency, which is a major challenge for regulatory bodies. acs.org

Green Analytical Chemistry Approaches for Sustainable Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental footprint of its quality control operations. nrigroupindia.comprimescholars.com The analysis of Decitabine impurities traditionally involves organic solvents and generates chemical waste, which GAC seeks to mitigate. nrigroupindia.com

The core tenets of GAC include reducing the use of hazardous reagents, minimizing waste, decreasing energy consumption, and prioritizing analyst safety. primescholars.comresearchgate.net Future research focuses on several key strategies:

Solvent Reduction and Replacement: Developing methods that use greener solvents, such as ethanol (B145695), water, or acetone, as alternatives to more toxic options like acetonitrile. researchgate.netpreprints.org

Miniaturization: Reducing the scale of analytical procedures to consume smaller volumes of chemicals. biotech-asia.org

Methodological Innovation: Employing techniques like supercritical fluid chromatography (SFC) and micellar liquid chromatography (MLC), which use more environmentally benign mobile phases. researchgate.net

Direct Analysis: Using techniques such as near-infrared spectroscopy that may allow for direct analysis of samples with minimal preparation, thereby reducing solvent use. researchgate.net

By integrating these green approaches into the analytical methods for Decitabine impurity 6, laboratories can achieve their quality control objectives while adhering to principles of environmental sustainability. nrigroupindia.comprimescholars.com

Advanced Synthetic Methodologies for Reduced Impurity Burden

The most effective strategy for controlling impurities is to prevent their formation during the synthesis of the API. Future research is heavily focused on developing advanced synthetic methodologies that are inherently cleaner and more efficient, thereby reducing the "impurity burden" from the outset. This proactive approach is a cornerstone of modern pharmaceutical development. spirochem.com

The process involves a multi-step workflow:

Impurity Elucidation: Experts use advanced analytical tools to isolate, enrich, and determine the precise structure of process impurities like Decitabine impurity 6. spirochem.comsynthinkchemicals.com

Mechanistic Understanding: By understanding the reaction mechanism, chemists can propose how the impurity is formed. spirochem.com

Process Optimization: Armed with this knowledge, scientists can modify the synthetic route—by adjusting reagents, solvents, temperatures, or catalysts—to prevent or significantly reduce the side reactions that lead to impurity formation. spirochem.com

Reference Standard Synthesis: A pure sample of the impurity is often synthesized to be used as a reference standard for analytical methods, ensuring accurate quantification in the final drug product. synthinkchemicals.comsymeres.com

This approach, often guided by the principles of Quality by Design (QbD), ensures that the manufacturing process is robust, scalable, and consistently produces high-purity Decitabine.

Role of Artificial Intelligence and Machine Learning in Impurity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize impurity management by shifting the paradigm from reactive detection to proactive prediction. chemical.aizamann-pharma.com Instead of relying solely on analytical testing to find impurities after a reaction is complete, AI models can forecast their formation.

Data Tables

Research Findings and Technological Advancements

SectionCore ConceptKey Technologies & MethodsPrimary Benefit for Impurity AnalysisRelevant Citations
7.1Automation & High-Throughput ScreeningUHPLC, High-Resolution Mass Spectrometry (MS), Robotic AutosamplersIncreased speed, efficiency, and throughput of impurity profiling. thermofisher.comsterlingpharmasolutions.comamazonaws.com
7.2Chemometrics & Data ScienceHPLC combined with ANNs, SIMCA, KNN algorithmsCreates unique "impurity fingerprints" for robust quality and process control. nih.govacs.orgmdpi.comacs.org
7.3Green Analytical ChemistryUse of safer solvents, method miniaturization, SFC, MLCReduces environmental impact and improves sustainability of quality control. nrigroupindia.comprimescholars.comresearchgate.netbiotech-asia.org
7.4Advanced Synthetic MethodologiesMechanistic analysis, process optimization, Quality by Design (QbD)Reduces or eliminates impurity formation at the source. spirochem.comsynthinkchemicals.comsymeres.com
7.5Artificial Intelligence & Machine LearningPredictive algorithms, analysis of reaction inputs, integration with MS dataProactively predicts impurity formation to design cleaner synthetic routes. chemical.aizamann-pharma.comopenreview.netresearchgate.net

Compound Names

NameType
DecitabineActive Pharmaceutical Ingredient
Decitabine impurity 6Impurity
(3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis(4-methylbenzoate)Chemical Name for Impurity 6
Decitabine Impurity 6 (alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate))Alternate Name for Impurity 6

Q & A

Q. Why are batch analysis requirements critical for establishing impurity profiles in Decitabine APIs?

  • Methodological Answer : Batch consistency ensures compliance with ICH Q3A/B guidelines. Analyze ≥6 pilot-scale batches to assess process robustness and identify critical quality attributes (CQAs). Use multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters (e.g., reaction time, purification steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.